molecular formula C16H17N3 B5550638 {1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Cat. No. B5550638
M. Wt: 251.33 g/mol
InChI Key: BHFGQQDSCBQVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to understand the physiological and biochemical effects of mGluR5 antagonism.

Mechanism of Action

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It inhibits the binding of glutamate to mGluR5, which results in the inhibition of downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. This compound has also been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory. It has been shown to have neuroprotective effects in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride has several advantages for lab experiments. It is a selective antagonist for mGluR5, which allows for the specific inhibition of mGluR5 signaling pathways. It has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo experiments. However, this compound also has some limitations. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results. It also has poor solubility in aqueous solutions, which can limit its use in some experimental setups.

Future Directions

For {1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride research include the study of its therapeutic potential in various neurological disorders and the development of more selective and potent mGluR5 antagonists.

Synthesis Methods

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can be synthesized by reacting 1-(1-naphthyl)-1H-pyrazole-4-carbaldehyde with 5-methylaminopentylamine in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. This compound has also been used to study the role of mGluR5 in addiction, anxiety, and depression.

properties

IUPAC Name

1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11(17)15-10-18-19(12(15)2)16-9-5-7-13-6-3-4-8-14(13)16/h3-11H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGQQDSCBQVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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